molecular formula C21H34O2 B13847813 (4E, 11Z)-Sphingadienine-C18-1-phosphate

(4E, 11Z)-Sphingadienine-C18-1-phosphate

Cat. No.: B13847813
M. Wt: 318.5 g/mol
InChI Key: QCWCXSMWLJFBNM-UYDSBJJXSA-N
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Description

(4E, 11Z)-Sphingadienine-C18-1-phosphate is a sphingoid base derivative, characterized by its unique structure containing trans and cis double bonds at the 4th and 11th positions, respectively. This compound is a significant member of the sphingolipid family, which plays crucial roles in cellular processes such as signal transduction, cell recognition, and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E, 11Z)-Sphingadienine-C18-1-phosphate typically involves the use of sphingoid bases as starting materials. The process includes several steps such as protection, functional group transformations, and deprotection. For instance, the synthesis might start with a sphingoid base like (4E, 11Z)-Sphingadiene, which undergoes phosphorylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4E, 11Z)-Sphingadienine-C18-1-phosphate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could result in saturated sphingoid bases.

Scientific Research Applications

(4E, 11Z)-Sphingadienine-C18-1-phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4E, 11Z)-Sphingadienine-C18-1-phosphate involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism and influence cell fate decisions such as apoptosis and proliferation. The molecular targets include various kinases and phosphatases that regulate these pathways .

Comparison with Similar Compounds

Similar Compounds

    (4E, 14Z)-Sphingadienine-C18: Another sphingoid base with a different double bond configuration.

    Sphingosine: A simpler sphingoid base without the double bonds.

    Ceramides: These are more complex sphingolipids that include a fatty acid chain.

Uniqueness

(4E, 11Z)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other sphingoid bases. This configuration can influence its interaction with cellular components and its role in signaling pathways .

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(2S,5R,10S,13S,14R,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19-,20-,21-/m0/s1

InChI Key

QCWCXSMWLJFBNM-UYDSBJJXSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H](CCC3C2CC[C@]4([C@@H]3CC[C@]4(C)O)C)CC1=O)C

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Origin of Product

United States

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